molecular formula C14H19NO4S B5217042 methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate

methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate

Cat. No. B5217042
M. Wt: 297.37 g/mol
InChI Key: HCHCWACJRUMOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate, also known as PMB or N-(piperidin-1-ylsulfonyl)-4-methylbenzoic acid methyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a white crystalline powder with a molecular formula of C15H21NO4S and a molecular weight of 315.4 g/mol.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is not fully understood, but it is thought to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of immune cells. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects:
methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to have significant biochemical and physiological effects in various experimental models. In animal studies, methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to reduce inflammation and pain, as well as inhibit tumor growth. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been shown to modulate the activity of immune cells, including T cells, B cells, and macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate in lab experiments is its high purity and stability. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is its potential toxicity, which must be carefully monitored in experimental models.

Future Directions

There are several future directions for the research and development of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate. One area of interest is the potential use of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been investigated for its potential as a treatment for cancer, and further studies are needed to determine its efficacy in different types of cancer. Additionally, the mechanism of action of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate needs to be further elucidated to better understand its therapeutic potential.

Scientific Research Applications

Methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been investigated for its ability to modulate the immune system and its potential as a treatment for autoimmune diseases.

properties

IUPAC Name

methyl 4-methyl-3-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-6-7-12(14(16)19-2)10-13(11)20(17,18)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHCWACJRUMOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-piperidin-1-ylsulfonylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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